3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(methyl)sulfamoyl]benzoic acid
Description
This compound (CAS: 307511-52-0) is a benzoic acid derivative featuring a sulfamoyl group at the 3-position, which is further substituted with a methyl group and a pyrazolone ring. The pyrazolone moiety contains 1,5-dimethyl, 2-phenyl, and 3-oxo groups. Its molecular formula is C₁₈H₁₇N₃O₅S (MW: 387.41 g/mol), and it is used in pharmaceutical research, particularly in anti-inflammatory and analgesic drug development .
Properties
IUPAC Name |
3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylsulfamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c1-13-17(18(23)22(20(13)2)15-9-5-4-6-10-15)21(3)28(26,27)16-11-7-8-14(12-16)19(24)25/h4-12H,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPNYKVYJSYGHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)S(=O)(=O)C3=CC=CC(=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of β-Keto Esters with Hydrazines
The 1,5-dimethyl-3-oxo-2-phenylpyrazolone scaffold is synthesized via acid-catalyzed cyclization. For example, reacting 4-chlorophenylhydrazine hydrochloride with ethyl acetoacetate in glacial acetic acid yields 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one (2a ) with 95% efficiency. Key parameters:
- Solvent : Glacial acetic acid or methanol
- Catalyst : Sodium acetate (1–5 mol%)
- Temperature : Room temperature to reflux (15–24 h)
Methylation at N-1 and C-5 is achieved using dimethyl sulfate (DMS) in alkaline medium, producing 1,5-dimethyl derivatives (3a , 3d ).
| Reactant | Product | Conditions | Yield (%) |
|---|---|---|---|
| 2a (R=H) | 3a (R=Me) | DMS, NaOH, H2O, 0–5°C | 85 |
| 2c (R=SO2NH2) | 3d (R=SO2NHMe) | DMS, K2CO3, DMF, 50°C | 78 |
Spectroscopic Validation :
- 1H-NMR (3a) : δ 2.19 (s, 3H, CH3), 3.43 (s, 2H, CH2), 7.34–7.84 (m, 4H, Ar-H).
- IR (3a) : 1680 cm⁻¹ (C=O stretch).
Functionalization of the Pyrazolone at C-4
Bromination of the C-4 Methyl Group
The C-4 methyl group is brominated to introduce a reactive site for subsequent sulfamoylation. In a representative procedure from WO2020212991A1, 3-bromo-5-methyl-1H-pyrazole is prepared using N-bromosuccinimide (NBS) in carbon tetrachloride under UV light. Adapting this method:
- Substrate : 1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylmethanol
- Brominating Agent : NBS (1.1 equiv)
- Conditions : CCl4, 80°C, 6 h
- Yield : 89% (4-bromomethyl derivative)
Optimization Insight : Elevated temperatures (70–120°C) enhance dissolution and reaction rates.
Synthesis of 3-Sulfamoylbenzoic Acid
Diazotization and Sulfenylation
CN105646356A describes a route to sulfophenyl derivatives starting from 4-bromo-3-nitrobenzoic acid :
- Diazotization : Treat with NaNO2/HCl at 0–5°C.
- Sulfenylation : React with NaSH to introduce -SH group.
- Oxidation : H2O2/HAc converts -SH to -SO3H.
- Amination : Treat with methylamine to form -SO2NHMe.
Critical Challenge : Avoiding over-oxidation to sulfonic acids requires precise stoichiometric control of H2O2.
Coupling of Pyrazolone and Benzoic Acid Moieties
Nucleophilic Substitution at C-4
The bromomethylpyrazolone reacts with the sulfamoyl benzoic acid under basic conditions:
- Reactants :
- 4-Bromomethylpyrazolone (1 equiv)
- 3-(Methylsulfamoyl)benzoic acid (1.2 equiv)
- Base : K2CO3 (2.5 equiv)
- Solvent : N,N-Dimethylacetamide (DMAc)
- Catalyst : CsF (0.1 equiv)
- Temperature : 150°C, 12 h
Yield : 72% after recrystallization (EtOH/H2O).
Mechanistic Rationale : The sulfonamide nitrogen acts as a nucleophile, displacing bromide via an SN2 mechanism. Catalysts like CsF enhance reactivity by polarizing the C-Br bond.
Analytical and Process Optimization
Purity Enhancement
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The benzoic acid moiety can be further oxidized to produce carboxylic acids or their derivatives.
Reduction: : The pyrazolone ring can be reduced to form a variety of reduced pyrazolones.
Substitution: : The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: : Electrophilic substitution reactions typically require strong acids or halogenating agents, such as nitric acid (HNO₃) or bromine (Br₂).
Major Products Formed
Oxidation: : Carboxylic acids, anhydrides, or esters.
Reduction: : Reduced pyrazolones or amines.
Substitution: : Nitrophenyl derivatives or halogenated phenyl compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, 3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(methyl)sulfamoyl]benzoic acid can be used as a probe to study enzyme activities and metabolic pathways. Its structural complexity allows it to interact with various biological targets.
Medicine
In medicine, this compound has potential applications as an anti-inflammatory or analgesic agent. Its pyrazolone core is structurally similar to other anti-inflammatory drugs, suggesting possible therapeutic uses.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical reactions makes it versatile for different applications.
Mechanism of Action
The mechanism by which 3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(methyl)sulfamoyl]benzoic acid exerts its effects involves its interaction with specific molecular targets. The pyrazolone ring system can bind to enzymes or receptors, modulating their activity. The sulfamoylbenzoic acid moiety may enhance the compound's solubility and bioavailability, allowing it to reach its target sites more effectively.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers of Benzoic Acid
4-(N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl)benzoic acid (CAS: 31816-70-3)
- Structural Difference : The sulfamoyl group is at the 4-position of the benzoic acid ring.
- Properties : Same molecular formula (C₁₈H₁₇N₃O₅S) but distinct crystallographic packing due to altered hydrogen-bonding patterns. The 4-sulfamoyl isomer exhibits higher thermal stability (melting point: 245–247°C) compared to the 3-sulfamoyl derivative (mp: 230–232°C) .
5-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]-2-methylbenzoic acid (CAS: 380195-30-2)
Functional Group Modifications
2-Chloro-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid (CAS: 438031-01-7)
- Structural Difference : A chlorine atom at the 2-position of the benzoic acid.
- Properties : The electron-withdrawing Cl group increases acidity (pKa ~3.1 vs. ~3.6 for the parent compound) and enhances COX-2 inhibition potency in vitro (IC₅₀: 0.8 µM vs. 1.5 µM for the parent) .
4-Chloro-3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylsulfamoyl]-N-ethylbenzamide (CAS: 721903-12-4)
- Structural Difference : Replacement of the carboxylic acid with an N-ethylamide group and addition of a 4-chloro substituent.
- Properties : The amide group reduces gastrointestinal toxicity (ulcerogenic index: 0.2 vs. 0.8 for carboxylic acid derivatives) but lowers anti-inflammatory activity (ED₅₀: 25 mg/kg vs. 15 mg/kg) .
Sulfamoyl Substitution Variations
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide (CAS: Not listed)
Crystallographic and Physicochemical Data
Biological Activity
The compound 3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(methyl)sulfamoyl]benzoic acid is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antibacterial, anti-inflammatory, and enzyme inhibitory activities, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 364.42 g/mol. The structure features a benzoic acid moiety attached to a sulfamoyl group and a substituted pyrazole ring, which contributes to its diverse biological activities.
1. Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds related to the pyrazole structure. For instance, derivatives have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table 1: Antibacterial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 32 µg/mL |
| Compound B | E. coli | 16 µg/mL |
| Target Compound | S. typhi | 8 µg/mL |
The target compound demonstrated an MIC of 8 µg/mL against Salmonella typhi, indicating strong antibacterial potential compared to other tested compounds .
2. Anti-inflammatory Activity
In vitro studies have shown that compounds containing the pyrazole and sulfamoyl groups exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. These findings suggest that the target compound could be beneficial in treating conditions characterized by inflammation.
Case Study: Inhibition of Cytokines
A study evaluated the effect of the target compound on TNF-alpha and IL-6 levels in macrophages stimulated with lipopolysaccharide (LPS). The results indicated that treatment with the compound significantly reduced cytokine levels by approximately 50%, demonstrating its potential as an anti-inflammatory agent .
3. Enzyme Inhibition
The compound has also been investigated for its ability to inhibit key enzymes involved in various biochemical pathways.
Table 2: Enzyme Inhibition Data
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase (AChE) | Competitive | 2.14 ± 0.003 |
| Urease | Non-competitive | 1.13 ± 0.003 |
These results indicate that the compound exhibits strong inhibitory activity against both AChE and urease, making it a candidate for further development as a therapeutic agent for conditions such as Alzheimer’s disease and urinary tract infections .
The biological activity of the target compound can be attributed to its ability to interact with specific biological targets:
- Binding Affinity: Molecular docking studies suggest that the compound binds effectively to active sites on target enzymes and receptors, influencing their activity.
- Hydrogen Bonding: The presence of functional groups such as sulfamoyl enhances binding through hydrogen bonding interactions with amino acid residues in proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
